1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone
Overview
Description
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone is a chemical compound with the molecular formula C13H18N2O. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a piperazine ring substituted with a methyl group and a phenyl ring attached to an ethanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone typically involves the reaction of 4-methylpiperazine with 4-chlorobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include acetonitrile and dichloromethane, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ethanone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine
- 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Comparison: 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone moiety. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the ethanone group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(17)14-5-3-13(4-6-14)11-16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDROOZVJSEIKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618299 | |
Record name | 1-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125743-59-1 | |
Record name | 1-{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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